molecular formula C24H29ClN2O5 B566298 Benazepril hydrochloride, (R,R)- CAS No. 215447-89-5

Benazepril hydrochloride, (R,R)-

Cat. No. B566298
CAS RN: 215447-89-5
M. Wt: 460.955
InChI Key: VPSRQEHTHIMDQM-GZJHNZOKSA-N
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Description

Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . By blocking a substance in the body that causes blood vessels to tighten, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

A formal enantioselective synthesis of benazepril.HCl, an anti-hypertensive drug, has been reported . Another study discusses the aminotransferase-catalyzed asymmetric synthesis of benazepril .


Molecular Structure Analysis

The molecular formula of Benazepril hydrochloride, (R,R)- is C24H29ClN2O5 . The molecular weight is 460.9 g/mol . The structure has been characterized by Fourier transform infrared spectroscopy (IR), thermal gravimetric analysis (TG), differential scanning calorimetry (DSC), powder x-ray diffraction (PXRD) and single crystal x-ray diffraction (SCXRD) .


Chemical Reactions Analysis

Benazepril hydrochloride is a hydrochloride salt resulting from the reaction of benazepril with 1 mol eq. of hydrogen chloride .

Scientific Research Applications

Synthesis of Benazepril Hydrochloride

A novel and concise synthesis of benazepril hydrochloride has been described, which involves an Ugi three-component reaction in trifluoroethanol . This synthesis method is efficient and uses cheaper starting materials, making it a valuable approach in the pharmaceutical industry .

Use in Anti-Hypertensive Drugs

Benazepril hydrochloride is used in the formulation of anti-hypertensive drugs . It is one of the most potent ACE inhibitors, with fewer side-effects and better stability due to its unique skeleton .

Asymmetric Aza-Michael Reaction

The synthesis of benazepril hydrochloride employs an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester . This key step prepares a key chiral intermediate leading to benazepril hydrochloride .

Biotransformation in Vivo

Benazepril is a prodrug that requires biotransformation in vivo to the active ACE inhibitor benazeprilat . This transformation results in decreased plasma angiotensin II concentrations, leading to increased plasma renin activity and decreased plasma aldosterone levels .

Research on Photocatalysis Mechanism

Benazepril hydrochloride has been used in research on the photocatalysis mechanism . This research is important for understanding the underlying mechanisms of semiconductor photocatalysis .

Research on Dilute Magnetic Mechanism

Benazepril hydrochloride has also been used in research on dilute magnetic mechanisms . This research contributes to our understanding of diluted magnetic semiconductors .

Development of New Synthetic Approaches

Research on benazepril hydrochloride has led to the development of new synthetic approaches . These approaches avoid the use of costly advanced intermediates and cumbersome chiral separations, making the synthesis process more efficient and cost-effective .

Mechanism of Action

Benazepril and its active metabolite, benazeprilat, inhibit angiotensin-converting enzyme (ACE) in human subjects and animals . ACE plays a critical role in the renin-angiotensin-aldosterone system, a process that eventually results in vasoconstriction, increased sympathetic activity, and Na+ retention, which in turn increases water retention and blood pressure . ACE inhibitors block this pathway by halting the conversion of angiotensin I to angiotensin II, leading to decreased systemic arterial blood pressure and increased Na+ excretion in the urine .

Safety and Hazards

Benazepril hydrochloride is used as a prodrug for angiotensin-converting enzyme inhibitor benazeprilat in the treatment of hypertension and heart failure . It is recommended to avoid dust formation and contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175881
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215447-89-5
Record name Benazepril hydrochloride, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril hydrochloride, (R,R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL HYDROCHLORIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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